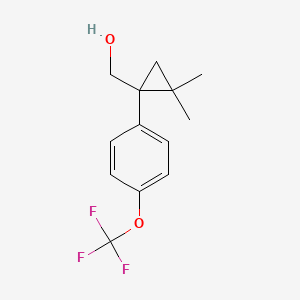
(2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol is a chemical compound with the molecular formula C13H15F3O2 and a molecular weight of 260.25 . This compound is characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a trifluoromethoxyphenyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the trifluoromethoxyphenyl group. One common method involves the use of a cyclopropanation reaction with a diazo compound and a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The trifluoromethoxy group can be reduced under specific conditions to yield different products.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated products.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The cyclopropyl group provides rigidity to the molecule, which can influence its overall conformation and interactions with biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,2-Dimethyl-1-(4-methoxyphenyl)cyclopropyl)methanol
- (2,2-Dimethyl-1-(4-fluorophenyl)cyclopropyl)methanol
- (2,2-Dimethyl-1-(4-chlorophenyl)cyclopropyl)methanol
Uniqueness
(2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability and reactivity compared to its analogs, making it a valuable tool in various research applications .
Eigenschaften
Molekularformel |
C13H15F3O2 |
|---|---|
Molekulargewicht |
260.25 g/mol |
IUPAC-Name |
[2,2-dimethyl-1-[4-(trifluoromethoxy)phenyl]cyclopropyl]methanol |
InChI |
InChI=1S/C13H15F3O2/c1-11(2)7-12(11,8-17)9-3-5-10(6-4-9)18-13(14,15)16/h3-6,17H,7-8H2,1-2H3 |
InChI-Schlüssel |
NJCCWPMEBMEEPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1(CO)C2=CC=C(C=C2)OC(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















